3-Cyclobutyl-2-methoxy-2-methylpropanoicacid
Description
3-Cyclobutyl-2-methoxy-2-methylpropanoic acid is a branched carboxylic acid featuring a cyclobutyl substituent at the third carbon and methoxy/methyl groups at the second carbon. Its molecular formula is C₉H₁₆O₃ (calculated), with a molecular weight of 188.22 g/mol. The cyclobutyl group introduces steric strain, while the methoxy and methyl groups influence electronic and steric properties.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-cyclobutyl-2-methoxy-2-methylpropanoic acid |
InChI |
InChI=1S/C9H16O3/c1-9(12-2,8(10)11)6-7-4-3-5-7/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
QOYROKSZCIIHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC1)(C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-methoxy-2-methylpropanoic acid typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
In industrial settings, the production of 3-Cyclobutyl-2-methoxy-2-methylpropanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.
Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-2-methoxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Cyclobutyl-2-methoxy-2-methylpropanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-2-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activities.
Modulate Receptors: Interact with cellular receptors to influence signaling pathways.
Alter Gene Expression: Affect the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 3-cyclobutyl-2-methoxy-2-methylpropanoic acid and related propanoic acid derivatives:
Key Observations:
- Methoxy vs. Hydroxyl Groups: The methoxy group in the target compound is less acidic than the hydroxyl group in (S)-3-hydroxyisobutyric acid, leading to a higher estimated pKa (~4.5 vs. ~3.8) . Aromatic vs. Alicyclic Substituents: The bromophenyl group in 3-(5-bromo-2-methoxyphenyl)propanoic acid enables electrophilic aromatic substitution reactivity, unlike the alicyclic cyclobutyl group in the target compound .
Physicochemical Properties
Solubility :
- Stability: The strained cyclobutyl ring may render the target compound more reactive under thermal or acidic conditions compared to non-cyclic analogs.
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